2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one
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Overview
Description
2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one is a complex organic compound that features both piperidine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one typically involves the reaction of piperidine derivatives with morpholine under specific conditions. One common method involves the use of oxime formation reactions, where a hydroxylamine derivative reacts with a ketone or aldehyde to form the hydroxyimino group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The piperidine and morpholine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can yield amines .
Scientific Research Applications
2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The piperidine and morpholine rings can also interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Hydroxyimino)piperidin-1-yl)acetamide
- 2-(4-(Hydroxyimino)piperidin-1-yl)-N-phenylacetamide
- 2-(4-(Hydroxyimino)piperidin-1-yl)-N-methylacetamide
Uniqueness
2-(4-(Hydroxyimino)piperidin-1-yl)-1-morpholinoethan-1-one is unique due to the presence of both piperidine and morpholine rings, which can confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
Molecular Formula |
C11H19N3O3 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(4-hydroxyiminopiperidin-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H19N3O3/c15-11(14-5-7-17-8-6-14)9-13-3-1-10(12-16)2-4-13/h16H,1-9H2 |
InChI Key |
WGWPZLOSUMFPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NO)CC(=O)N2CCOCC2 |
Origin of Product |
United States |
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